Proparacaine

Description

This compound is a topical anesthetic drug of the amino ester group. It is found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt.

This compound is a Local Anesthetic. The physiologic effect of this compound is by means of Local Anesthesia.

This compound is a benzoic acid derivative anesthetic agent, with local anesthetic activity. Upon administration, this compound stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels. This inhibits the sodium ion influx required for the initiation and conduction of impulses within the neuronal cell, increases the threshold for electrical stimulation and results in a loss of sensation.

This compound is only found in individuals that have used or taken this drug. It is a topical anesthetic drug of the amino ester group. It is available as its hydrochloride salt in ophthalmic solutions at a concentration of 0.5%. [Wikipedia]The exact mechanism whereby this compound and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. This compound may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential.

See also: this compound Hydrochloride (has salt form).

Structure

3D Structure

Properties

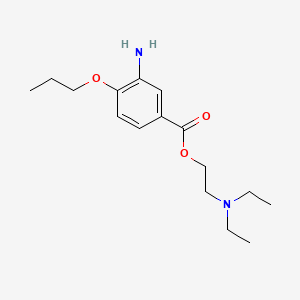

IUPAC Name |

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLANYCVBBTKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5875-06-9 (mono-hydrochloride) | |

| Record name | Proparacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30198146 | |

| Record name | Proxymetacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.39e+00 g/L | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-67-2 | |

| Record name | Proparacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proparacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxymetacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxymetacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OB0JHI1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183.3 °C, 182 - 183.3 °C | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Proparacaine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proparacaine hydrochloride is a potent and rapidly acting topical local anesthetic, primarily utilized in ophthalmic procedures.[1][2] As an amino ester derivative of benzoic acid, its efficacy lies in the reversible blockade of nerve impulse conduction, inducing temporary anesthesia of the cornea and conjunctiva.[1][3] This guide provides an in-depth exploration of the chemical properties and structural attributes of this compound hydrochloride, offering valuable insights for researchers, scientists, and professionals engaged in drug development and formulation. Understanding these fundamental characteristics is paramount for ensuring drug quality, stability, and therapeutic effectiveness.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and application. These properties influence its solubility, stability, and bioavailability.

Core Chemical Attributes

| Property | Value | Source(s) |

| IUPAC Name | 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | [1] |

| Synonyms | Proxymetacaine hydrochloride, this compound HCl | [1] |

| Chemical Formula | C₁₆H₂₇ClN₂O₃ | [1] |

| Molecular Weight | 330.85 g/mol | [4] |

| CAS Number | 5875-06-9 | [4] |

| Melting Point | 178-185 °C | [5] |

| pKa | 3.2 | [6] |

| Solubility | Soluble in water, chloroform, and methanol. | [6] |

Structural Elucidation

This compound hydrochloride's molecular architecture is central to its anesthetic activity. The molecule comprises three key components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine.

Caption: Chemical structure of this compound Hydrochloride.

This amphiphilic nature allows the molecule to penetrate the lipid-rich nerve cell membrane and subsequently interact with its target, the voltage-gated sodium channels.[2]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation and quality control of pharmaceutical compounds.

UV-Visible Spectroscopy

This compound hydrochloride exhibits characteristic absorption in the ultraviolet (UV) region. The UV spectrum in a pH 6.0 phosphate buffer shows maxima and minima at the same wavelengths as a reference standard.[5] A specific analytical wavelength of 310 nm is utilized for quantification.[5] For comparison, the structurally related local anesthetic, procaine, displays absorption maxima at 194 nm, 223 nm, and 294 nm.

Infrared (IR) Spectroscopy

-

N-H stretching from the primary amine group.

-

C-H stretching from the aromatic ring and aliphatic chains.

-

C=O stretching from the ester group.

-

C-O stretching from the ester and ether linkages.

-

C-N stretching from the tertiary amine.

Analysis of the IR spectrum is a critical identity test in pharmacopeial monographs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules. While a complete, assigned spectrum for this compound hydrochloride is not publicly cataloged, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the structure.

-

¹H NMR: Signals corresponding to the aromatic protons, the protons of the propoxy and ethyl groups, and the methylene protons of the ester and amine chains would be expected.

-

¹³C NMR: Resonances for the carbons of the benzene ring, the carbonyl carbon of the ester, and the aliphatic carbons of the propoxy and diethylaminoethyl groups would be observed.

The analysis of process-related impurities in this compound hydrochloride has been successfully carried out using NMR, confirming the utility of this technique in its characterization.[3]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride, while not detailed in a step-by-step protocol in readily available literature, can be inferred from studies on its process-related impurities.[3] The likely synthetic route involves a multi-step process culminating in the formation of the final hydrochloride salt.

Caption: Plausible synthetic workflow for this compound Hydrochloride.

This proposed pathway involves the initial etherification of a substituted phenol, followed by esterification, reduction of a nitro group to a primary amine, and finally, conversion to the hydrochloride salt. The identification of impurities such as 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride supports this proposed synthetic route.[3]

Mechanism of Action and Structure-Activity Relationship

This compound hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane.[1][2] This action inhibits the influx of sodium ions, which is necessary for the initiation and conduction of nerve impulses, thereby preventing the transmission of pain signals.[1]

The structure of this compound hydrochloride is intrinsically linked to its function, a concept known as the structure-activity relationship (SAR).

-

Lipophilic Aromatic Ring: The substituted benzene ring provides the necessary lipophilicity for the drug to partition into the nerve cell membrane.

-

Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic portions of the molecule. As an ester, this compound is susceptible to hydrolysis by plasma esterases, contributing to its relatively short duration of action.

-

Hydrophilic Tertiary Amine: This group is essential for the water solubility of the hydrochloride salt and is believed to be the binding site to the sodium channel once the molecule is in its protonated, cationic form inside the neuron.

Modifications to any of these three components can significantly impact the potency, onset, and duration of anesthetic activity.

Analytical Methodologies

The quality control of this compound hydrochloride in bulk drug and pharmaceutical formulations relies on robust and validated analytical methods. High-performance liquid chromatography (HPLC) with UV-Vis detection is a commonly employed technique for the assay and impurity profiling of this compound hydrochloride.[3]

Representative HPLC-UV-Vis Method for Quantification

A validated HPLC-UV-Vis method for the determination of this compound in human aqueous humor has been reported, demonstrating the applicability of this technique for bioanalytical studies. The key parameters of this method are summarized below.

| Parameter | Details |

| Column | Bondesil C8 (250×4.6mm i.d., 5μm) |

| Mobile Phase | Acetonitrile and sodium dihydrogen phosphate (pH 3.0, 20mM) (30:70, v/v) |

| Detection | UV-Vis at 220 nm |

| Linearity Range | 75–4,000 ng/mL |

| Limit of Detection (LOD) | 25 ng/mL |

| Limit of Quantification (LOQ) | 75 ng/mL |

This method was found to be precise, accurate, and suitable for its intended purpose.

Method Validation

Any analytical method intended for quality control must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Stability

The stability of this compound hydrochloride is a critical factor in ensuring its therapeutic efficacy and safety. It is recommended that ophthalmic solutions of this compound hydrochloride be refrigerated and protected from light.[7] Studies have shown that storage at room temperature for extended periods can lead to a decrease in the drug's effectiveness.

Conclusion

This compound hydrochloride is a well-characterized local anesthetic with a clear structure-activity relationship. Its chemical and physical properties are well-defined, enabling the development of robust analytical methods for its quality control. A comprehensive understanding of its synthesis, spectroscopic characteristics, and stability profile, as detailed in this guide, is essential for any scientist or researcher working with this important pharmaceutical compound. Further research into detailed spectral assignments and alternative synthetic routes could provide even greater insights into this widely used anesthetic.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Wang, S., et al. (2020). Identification, synthesis and structural confirmation of process-related impurities in this compound hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 190, 113497. Available from: [Link]

-

Scribd. This compound Hydrochloride. Available from: [Link]

-

ResearchGate. Development and Validation of an HPLC–UV–Vis Method for the Determination of this compound in Human Aqueous Humour. Available from: [Link]

- Google Patents. CN101104591A - Polymorph of this compound hydrochloride and preparation method thereof.

-

RSC Publishing. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Available from: [Link]

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

-

ResearchGate. (PDF) Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. Available from: [Link]

-

U.S. Food and Drug Administration. 40277 this compound Hydrochloride Ophthalmic Chemistry Review. Available from: [Link]

-

PubChem. 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide. Available from: [Link]

-

Wikipedia. Propoxycaine. Available from: [Link]

-

KEGG DRUG. This compound hydrochloride. Available from: [Link]

Sources

- 1. This compound Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification, synthesis and structural confirmation of process-related impurities in this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Procaine hydrochloride(51-05-8) 1H NMR spectrum [chemicalbook.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Proparacaine's Neuronal Profile: A Technical Guide to Off-Target Effects and Cytotoxicity

Introduction

Proparacaine, an amino-ester local anesthetic, is a cornerstone in ophthalmic practice for rapid, short-term anesthesia of the ocular surface.[1] Its primary mechanism of action is well-established: the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of action potentials, thereby producing a transient loss of sensation.[1][2] While highly effective for its intended clinical applications, the use of this compound is not without risks, particularly with prolonged or excessive use, which can lead to significant corneal damage.[1] Beyond its intended sodium channel blockade, a growing body of evidence suggests that this compound and other local anesthetics exert a range of "off-target" effects on neuronal and non-neuronal cells. These effects, often dose- and time-dependent, are increasingly recognized as contributors to cellular toxicity.

This technical guide provides an in-depth exploration of the off-target effects of this compound in neuronal cells. Moving beyond its canonical mechanism, we will examine the current understanding of how this compound interacts with other ion channels, its impact on mitochondrial function, the induction of apoptotic pathways, and the generation of reactive oxygen species. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular and cellular consequences of this compound exposure in the nervous system.

Beyond Sodium Channel Blockade: this compound's Interaction with Other Ion Channels

While the primary anesthetic effect of this compound is attributed to its interaction with sodium channels, local anesthetics as a class are known to modulate the activity of other ion channels, which can contribute to both their therapeutic and toxic effects.[3]

Potassium Channels

Voltage-gated potassium (K+) channels are crucial for regulating neuronal excitability, including setting the resting membrane potential and repolarizing the membrane after an action potential.[4][5][6] Several studies have demonstrated that local anesthetics can inhibit various types of K+ channels.[4][7] While direct studies on this compound's effects on neuronal K+ channels are limited, research on other local anesthetics suggests that this is a plausible off-target mechanism. Inhibition of K+ channels could lead to a prolongation of the action potential and an increase in neuronal excitability, which, paradoxically, could contribute to neurotoxicity under certain conditions.

Calcium Channels

Voltage-gated calcium (Ca2+) channels are critical for a multitude of neuronal functions, including neurotransmitter release, gene expression, and second messenger signaling.[8][9][10][11] The modulation of Ca2+ channels by local anesthetics is an area of active investigation.[8][10] Some studies on local anesthetics have shown an inhibition of Ca2+ channels, which could interfere with normal synaptic transmission and neuronal function.[12] Dysregulation of intracellular calcium homeostasis is a key factor in excitotoxicity and neuronal cell death.

Mitochondrial Dysfunction: A Central Hub for this compound-Induced Cytotoxicity

A significant body of evidence points to mitochondria as a primary target for the cytotoxic effects of this compound.[13][14][15][16] While much of the direct research on this compound has been conducted on corneal cells, the fundamental mechanisms of mitochondrial-dependent apoptosis are conserved across cell types, including neurons.[17][18]

Disruption of Mitochondrial Transmembrane Potential and Induction of Apoptosis

Studies have shown that this compound can disrupt the mitochondrial transmembrane potential (MTP) in a dose- and time-dependent manner.[15][16][19] The loss of MTP is a critical event in the intrinsic pathway of apoptosis. It leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[13][15][16] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[13][15][16][19]

The pro-apoptotic effects of this compound have been demonstrated to be mediated through a death receptor-mediated, mitochondria-dependent pathway.[13][15][16] This involves the activation of initiator caspases like caspase-2 and caspase-8, in addition to the mitochondrial pathway.[19]

This compound and oxidative stress cascade.

Comparative Cytotoxicity of Local Anesthetics

Understanding the relative toxicity of different local anesthetics is crucial for both clinical practice and drug development. While data directly comparing this compound's neurotoxicity to other agents is sparse, studies on various local anesthetics in neuronal cell lines provide valuable context. It is important to note that this compound is an ester-type local anesthetic, and its metabolism by plasma pseudocholinesterases differs from the hepatic metabolism of amide-type anesthetics. [3][20]

| Local Anesthetic | Type | LD50 in SH-SY5Y Cells (mM) | Reference |

|---|---|---|---|

| Bupivacaine | Amide | 0.95 ± 0.08 | [21][22] |

| Lidocaine | Amide | 3.35 ± 0.33 | [21][22] |

| Prilocaine | Amide | 4.32 ± 0.39 | [21][22] |

| Mepivacaine | Amide | 4.84 ± 1.28 | [21][22] |

| Articaine | Amide | 8.98 ± 2.07 | [21][22] |

| Ropivacaine | Amide | 13.43 ± 0.61 | [21][22] |

| Procaine | Ester | Higher than many amides | [23]|

Note: LD50 values are from a 20-minute incubation on SH-SY5Y cells. [21][22]Procaine, another ester-type local anesthetic, has been shown to have lower neurotoxicity compared to many amide-type anesthetics in some studies. [23]Further research is needed to determine the precise neurotoxic potential of this compound in relation to these agents.

Experimental Protocols for Assessing Neurotoxicity

Investigating the off-target effects of this compound in neuronal cells requires a multi-faceted approach employing various in vitro assays.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability.

-

Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate and allow them to adhere. [24] 2. Treat cells with varying concentrations of this compound for different time points.

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength to determine the percentage of viable cells. [25]* LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Collect the cell culture supernatant after treatment with this compound.

-

Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

-

Compare the LDH release from treated cells to that of control cells.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Harvest cells after this compound treatment.

-

Stain cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using a flow cytometer.

-

-

Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes, such as caspase-3, -8, and -9.

-

Lyse the treated cells to release intracellular proteins.

-

Use a fluorometric or colorimetric assay kit with a specific caspase substrate.

-

Measure the fluorescence or absorbance to quantify caspase activity. [19]

-

Mitochondrial Function Assays

-

Mitochondrial Transmembrane Potential (MTP) Assay: This assay uses fluorescent dyes like JC-1 to assess the health of mitochondria.

-

Load this compound-treated cells with the JC-1 dye.

-

Analyze the cells using a fluorescence microscope or flow cytometer to detect changes in fluorescence, indicating MTP disruption. [16]

-

Reactive Oxygen Species (ROS) Detection

-

DCFDA Assay: This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

-

Load cells with DCFDA.

-

Treat cells with this compound.

-

Measure the fluorescence intensity, which is proportional to the amount of ROS produced.

-

Experimental workflow for assessing neurotoxicity.

Conclusion and Future Directions

This compound, while an indispensable tool in ophthalmology, exhibits a complex pharmacological profile that extends beyond its primary on-target effect of sodium channel blockade. The evidence strongly suggests that at concentrations experienced during prolonged or excessive use, this compound can induce cytotoxicity in neuronal and non-neuronal cells through off-target mechanisms. These include the disruption of mitochondrial function, the activation of apoptotic pathways, and potentially the generation of reactive oxygen species.

For researchers, scientists, and drug development professionals, a thorough understanding of these off-target effects is paramount for several reasons. Firstly, it provides a mechanistic basis for the observed clinical toxicity of this compound and other local anesthetics. Secondly, it highlights potential molecular targets for the development of safer local anesthetics with reduced off-target liabilities. Finally, it underscores the importance of careful dose and duration management in clinical settings to mitigate the risk of adverse effects.

Future research should focus on elucidating the specific interactions of this compound with neuronal potassium and calcium channels to better understand its impact on neuronal excitability. Furthermore, direct investigation of this compound-induced ROS production in neuronal models is warranted. A more comprehensive understanding of the concentration- and time-dependent off-target effects of this compound will ultimately contribute to the safer and more effective use of this and other local anesthetics.

References

-

Verlinde, M., et al. (2016). Local Anesthetic-Induced Neurotoxicity. International Journal of Molecular Sciences, 17(3), 339. [Link]

-

Aps, J., & Badr, N. (2020). Neurotoxicity of local anesthetics in dentistry. Journal of Dental Anesthesia and Pain Medicine, 20(2), 63–72. [Link]

-

Yu, Y., et al. (2017). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. Scientific Reports, 7, 44839. [Link]

-

El-Boghdadly, K., Pawa, A., & Chin, K. J. (2018). Local anesthetic systemic toxicity: current perspectives. Local and Regional Anesthesia, 11, 35–44. [Link]

-

Byram, S. C., et al. (2018). Distinct neurotoxic effects of select local anesthetics on facial nerve injury and recovery. Muscle & Nerve, 57(2), 286–293. [Link]

-

Li, X., et al. (2016). This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo. Toxicology Research, 5(5), 1363–1373. [Link]

-

Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102. [Link]

-

Park, C. J., et al. (2016). Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. International Journal of Molecular Sciences, 17(8), 1329. [Link]

-

Liu, Y., et al. (2022). Quercetin attenuated ropivacaine-induced neurotoxicity in SH-SY5Y cells through upregulating Pim1 and enhancing autophagy. Journal of Biochemical and Molecular Toxicology, 36(5), e23023. [Link]

-

Patsnap Synapse. (2024). What is this compound Hydrochloride used for? [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]

-

Wang, C. (2012). Advanced Pre-Clinical Research Approaches and Models to Studying Pediatric Anesthetic Neurotoxicity. Frontiers in Neurology, 3, 142. [Link]

-

Malet, A., et al. (2015). The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line. Anesthesia & Analgesia, 120(3), 589–596. [Link]

-

Lirk, P., et al. (2014). Concentration-dependent neurotoxicity of local anaesthetics in a rat model of peripheral nerve injury. British Journal of Anaesthesia, 112(5), 913–921. [Link]

-

Yu, Y., et al. (2017). Bupivacaine and procaine induced mitochondrial dysfunction in SH-SY5Y cells and in dorsal root ganglia neurons. Toxicology Letters, 273, 23–32. [Link]

-

Li, X., et al. (2016). This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo. Toxicology Research, 5(5), 1363-1373. [Link]

-

Li, X., et al. (2017). Effect of this compound Hydrochloride Eye Drops on the Ocular Surface. Medical Science Monitor, 23, 5636–5644. [Link]

-

Grant, G. J., & Bansinath, M. (1990). Effects of this compound on actin cytoskeleton of corneal epithelium. Journal of Toxicology-Cutaneous and Ocular Toxicology, 9(3), 225-235. [Link]

-

Malet, A., et al. (2015). The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line. Anesthesia & Analgesia, 120(3), 589-596. [Link]

-

Pym, L. A., & Christie, M. J. (1998). Voltage-activated potassium channels in mammalian neurons and their block by novel pharmacological agents. Clinical and Experimental Pharmacology and Physiology, 25(3-4), 188–196. [Link]

-

Mayo Clinic. (2024). This compound (Ophthalmic Route). [Link]

-

Chen, L., et al. (2023). SFXN2 contributes mitochondrial dysfunction-induced apoptosis as a substrate of Parkin. Cell Death & Disease, 14(1), 53. [Link]

-

Perez-Castro, R., et al. (2009). Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia and Analgesia, 108(3), 997–1007. [Link]

-

Li, X., et al. (2017). Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells. Experimental and Therapeutic Medicine, 14(5), 4501–4506. [Link]

-

Li, X., et al. (2016). This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo. RSC Advances, 6(81), 77856–77866. [Link]

-

Li, X., et al. (2015). Cytotoxicity of this compound to human corneal endothelial cells in vitro. Journal of Toxicological Sciences, 40(4), 427–436. [Link]

-

Fiscella, R. G., et al. (2019). Effects of Regular/Dilute this compound Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing. Journal of Ocular Pharmacology and Therapeutics, 35(6), 337–345. [Link]

-

Reuter, H. (1983). Calcium channel modulation by neurotransmitters, enzymes and drugs. Nature, 301(5901), 569–574. [Link]

-

Wulff, H., et al. (2009). Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls. Neurotherapeutics, 6(2), 340–352. [Link]

-

Dacher, M., & Kourrich, S. (2020). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. Biomolecules, 10(11), 1547. [Link]

-

Senthilkumar, S., et al. (2022). Editorial: Regulatory action of calcium channels in pain pathway. Frontiers in Pharmacology, 13, 981650. [Link]

-

Wang, Y., et al. (2022). Regulation of mitochondrial dysfunction induced cell apoptosis is a potential therapeutic strategy for herbal medicine to treat neurodegenerative diseases. Frontiers in Pharmacology, 13, 981650. [Link]

-

Vandenberg, J. I., & Perry, M. D. (2018). Mechanism of Proarrhythmic Effects of Potassium Channel Blockers. In Cardiac Electrophysiology: From Cell to Bedside (pp. 343-350). Elsevier. [Link]

-

Massaad, C. A., & Klann, E. (2011). Reactive oxygen species in the regulation of synaptic plasticity and memory. Antioxidants & Redox Signaling, 14(10), 2013–2054. [Link]

-

Das, S., & Ghosh, A. (2021). In silico electrophysiology study reveals the modulating role of calcium channel on Subthalamic nucleus neuronal cells towards Parkinson's disease. Movement Disorders, 36(suppl 1). [Link]

-

DeLorenzo, R. J. (1986). Regulation of calcium channels in brain: implications for the clinical neurosciences. Advances in Neurology, 44, 435–453. [Link]

-

Johnston, J., et al. (2010). Going native: voltage-gated potassium channels controlling neuronal excitability. The Journal of Physiology, 588(Pt 17), 3187–3200. [Link]

-

Kersten, J. R., & Warltier, D. C. (2005). Reactive oxygen species as mediators of cardiac injury and protection: the relevance to anesthesia practice. Anesthesia and Analgesia, 101(5), 1296–1306. [Link]

-

Kim, J. Y., et al. (2015). CCL11 enhances excitotoxic neuronal death by producing reactive oxygen species in microglia. Glia, 63(12), 2284–2295. [Link]

-

Massaad, C. A., & Klann, E. (2011). Reactive Oxygen Species in the Regulation of Synaptic Plasticity and Memory. Antioxidants & Redox Signaling, 14(10), 2013-2054. [Link]

-

Marchetti, C., et al. (1989). Multiple modulatory effects of dopamine on calcium channel kinetics in adult rat sensory neurons. The Journal of Physiology, 416, 251–270. [Link]

-

Arieli, R., & Arieli, Y. (2021). New insights into the mechanisms and prevention of central nervous system oxygen toxicity: A prospective review. Diving and Hyperbaric Medicine, 51(4), 382–390. [Link]

Sources

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Voltage-activated potassium channels in mammalian neurons and their block by novel pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Going native: voltage-gated potassium channels controlling neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Calcium channel modulation by neurotransmitters, enzymes and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Regulation of calcium channels in brain: implications for the clinical neurosciences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple modulatory effects of dopamine on calcium channel kinetics in adult rat sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] this compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 16. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | SFXN2 contributes mitochondrial dysfunction-induced apoptosis as a substrate of Parkin [frontiersin.org]

- 18. Frontiers | Regulation of mitochondrial dysfunction induced cell apoptosis is a potential therapeutic strategy for herbal medicine to treat neurodegenerative diseases [frontiersin.org]

- 19. Cytotoxicity of this compound to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. emedicine.medscape.com [emedicine.medscape.com]

- 21. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Ropivacaine mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effects of Regular/Dilute this compound Anesthetic Eye Drops in Combination with Ophthalmic Antibiotics on Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

Proparacaine's Interaction with Voltage-Gated Ion Channels: A Technical Guide

Abstract

Proparacaine, a widely utilized topical anesthetic, primarily exerts its therapeutic effect by modulating the function of voltage-gated ion channels. This guide provides a comprehensive technical overview of the molecular interactions between this compound and key voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels. We delve into the mechanistic basis of this compound's state-dependent blockade of Nav channels, explore its off-target effects on other ion channels, and present detailed, field-proven experimental protocols for characterizing these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pharmacology of this compound and the methodologies used to investigate local anesthetic-ion channel dynamics.

Introduction: The Nexus of Anesthesia and Ion Channel Gating

Local anesthetics are cornerstone therapeutic agents for the management of acute pain, reversibly blocking nerve conduction to produce a transient loss of sensation. Their mechanism of action is intrinsically linked to the function of voltage-gated ion channels, the transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1][2] this compound, a potent ester-type local anesthetic, is predominantly used in ophthalmology for short-duration procedures.[2] Its rapid onset and short duration of action are direct consequences of its interaction with these critical channel proteins.[2]

Voltage-gated ion channels are a diverse family of proteins that undergo conformational changes in response to alterations in the membrane potential, allowing for the selective passage of ions such as Na+, K+, and Ca2+. The orchestrated opening and closing of these channels generate the characteristic waveform of an action potential. By interfering with this process, this compound and other local anesthetics effectively halt nerve impulse transmission.[2] This guide will dissect the nuanced interactions of this compound with these channels, moving from its primary target to its secondary modulatory effects.

The Primary Target: State-Dependent Blockade of Voltage-Gated Sodium Channels (Nav)

The principal mechanism of action for this compound, like all local anesthetics, is the blockade of voltage-gated sodium channels.[1][3] This inhibition prevents the influx of sodium ions that is necessary for the depolarization phase of the action potential, thereby blocking its propagation.[2]

The Modulated Receptor Hypothesis: A Framework for Understanding

The interaction between local anesthetics and Nav channels is not a simple "plug-in-the-pore" mechanism. Instead, it is elegantly described by the Modulated Receptor Hypothesis . This model posits that the affinity of the anesthetic for its binding site on the Nav channel is dependent on the conformational state of the channel.[4][5] Nav channels cycle through three main states:

-

Resting (Closed): Prevalent at negative, hyperpolarized membrane potentials.

-

Open (Activated): A transient state triggered by membrane depolarization.

-

Inactivated: A non-conducting, closed state that occurs shortly after opening, even if the membrane remains depolarized.

This compound exhibits a significantly higher affinity for the open and inactivated states of the Nav channel compared to the resting state.[4][5] This state-dependent binding is the cornerstone of its clinical efficacy and explains the phenomenon of "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[6] Nerves that are firing repetitively, such as those transmitting pain signals, spend more time in the open and inactivated states, making them more susceptible to blockade by this compound.

Molecular Determinants of Binding

The binding site for local anesthetics is located within the inner pore of the Nav channel.[4][7] Specific amino acid residues within the S6 transmembrane segments of the channel's domains III and IV have been identified as critical for drug binding.[5][8] Mutagenesis studies have shown that altering these residues can dramatically reduce the affinity of the channel for local anesthetics, confirming their role as the molecular determinants of state-dependent block.[8]

Caption: State-dependent binding of this compound to a Nav channel.

Quantitative Analysis of Nav Channel Inhibition

The potency of a local anesthetic is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to block 50% of the sodium current. Due to state-dependent binding, the IC50 for this compound will vary depending on the experimental conditions, such as the holding potential and the frequency of stimulation.

| Channel State | Relative Affinity for this compound | Typical IC50 Range (for similar LAs) |

| Resting | Low | High (e.g., > 300 µM)[9] |

| Open | High | Low (e.g., 10-20 µM)[9] |

| Inactivated | Highest | Intermediate (e.g., 30-50 µM)[9] |

| Note: Specific IC50 values for this compound across different Nav channel subtypes and states are not extensively published in readily available literature. The values presented are illustrative based on data for other local anesthetics like articaine and are meant to demonstrate the principle of state-dependent affinity. |

Beyond Sodium Channels: Off-Target Interactions

While Nav channel blockade is the primary mechanism of local anesthesia, this compound can also interact with other voltage-gated ion channels, which may contribute to both its therapeutic profile and potential side effects.

Modulation of Voltage-Gated Potassium (Kv) Channels

Local anesthetics, including this compound, can inhibit voltage-gated potassium channels, although generally with lower affinity than for Nav channels.[6] Kv channels are crucial for the repolarization phase of the action potential; their inhibition can lead to a broadening of the action potential duration. This effect is typically observed at higher concentrations of the anesthetic.[6] The potentiation of local anesthetic effects by Kv channel blockers has been demonstrated, suggesting a complex interplay between these channel types in determining overall nerve excitability.[10]

Interaction with Voltage-Gated Calcium (Cav) Channels

This compound can also block voltage-gated calcium channels.[6] Cav channels are essential for neurotransmitter release at synaptic terminals.[11] By inhibiting Cav channels, particularly at the presynaptic terminal, this compound can further suppress nerve signaling by reducing the release of neurotransmitters.[11][12] This action on Cav channels may contribute to the overall anesthetic and analgesic effect. The L-type calcium channel has been shown to be more sensitive to local anesthetics than other subtypes.[6]

Methodologies for Characterizing this compound-Channel Interactions

The gold standard for studying the interaction of drugs with ion channels is patch-clamp electrophysiology . This powerful technique allows for the direct measurement of ion currents flowing through single channels or across the entire membrane of a cell.

Protocol: Determining Tonic Block IC50 using Whole-Cell Patch-Clamp

This protocol is designed to determine the concentration-dependent inhibition of Nav channels by this compound in their resting state.

Causality: By holding the cell at a very negative potential (e.g., -120 mV), we ensure that the vast majority of Nav channels are in the resting state. Applying infrequent depolarizing pulses minimizes the accumulation of use-dependent block, thereby isolating the tonic block component.

Methodology:

-

Cell Preparation: Culture a suitable cell line expressing the Nav channel subtype of interest (e.g., HEK293 cells stably transfected with Nav1.7).

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Solution Preparation:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Set the holding potential to -120 mV.

-

Apply a brief (e.g., 20 ms) depolarizing pulse to 0 mV every 10 seconds (0.1 Hz) to elicit a sodium current.

-

Record the peak inward current under control conditions (external solution only).

-

-

Drug Application:

-

Perfuse the cell with increasing concentrations of this compound in the external solution.

-

At each concentration, allow the effect to reach a steady state before recording the peak current.

-

-

Data Analysis:

-

Measure the peak current at each proparacacine concentration.

-

Normalize the current to the control recording.

-

Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50.

-

Caption: Workflow for IC50 determination using patch-clamp.

Protocol: Assessing Use-Dependent Blockade

This protocol quantifies the enhanced blockade of Nav channels that occurs with repetitive stimulation.

Causality: By applying a train of depolarizing pulses at a higher frequency (e.g., 10 Hz), we increase the proportion of time the Nav channels spend in the open and inactivated states. This allows this compound, with its higher affinity for these states, to bind more readily, leading to a cumulative or "use-dependent" block.

Methodology:

-

Setup: Use the same cell preparation and solutions as in Protocol 4.1.

-

Recording:

-

Establish a whole-cell configuration and hold the cell at a potential where a significant fraction of channels are available for opening (e.g., -100 mV).

-

Apply a train of 20-30 depolarizing pulses (e.g., to 0 mV for 20 ms) at a frequency of 10 Hz.

-

-

Control: Record the peak current elicited by each pulse in the train under control conditions. There will be a small degree of current reduction due to intrinsic channel inactivation.

-

Drug Application: Perfuse the cell with a fixed concentration of this compound (e.g., near the tonic IC50).

-

Test: Once the drug effect has equilibrated, apply the same pulse train.

-

Data Analysis:

-

For both control and drug conditions, normalize the peak current of each pulse to the peak current of the first pulse in the train.

-

Plot the normalized current as a function of the pulse number.

-

The progressive decrease in current in the presence of this compound demonstrates use-dependent block.

-

Synthesis and Future Directions

This compound's clinical efficacy as a local anesthetic is unequivocally linked to its primary action as a state- and use-dependent blocker of voltage-gated sodium channels. Its higher affinity for open and inactivated channel states ensures that it preferentially targets active nerve fibers, a key feature for effective and safe anesthesia. Furthermore, its interactions with Kv and Cav channels, though of lower affinity, likely contribute to its overall pharmacological profile by modulating action potential repolarization and neurotransmitter release.

Future research should aim to:

-

Elucidate Subtype Specificity: Characterize the affinity of this compound for the various subtypes of Nav, Kv, and Cav channels to better understand its tissue-specific effects and potential for off-target toxicities.

-

Investigate Molecular Dynamics: Employ computational modeling and advanced imaging techniques to visualize the dynamic interaction of this compound with the ion channel pore at an atomic level.

-

Explore Clinical Implications of Off-Target Effects: Investigate how the modulation of potassium and calcium channels by this compound might influence clinical outcomes, such as corneal healing or neurotoxicity, particularly with prolonged or excessive use.[13]

By continuing to explore the intricate dance between this compound and voltage-gated ion channels, we can enhance our understanding of local anesthesia and pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711–734. [Link]

-

Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724–1728. [Link]

-

Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. The Journal of general physiology, 69(4), 497–515. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Leuwer, M., & Haeseler, G. (2009). State-dependent block of Na+ channels by articaine via the local anesthetic receptor. Anesthesiology, 110(5), 1106-1113. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

Patsnap. (2024). What is the mechanism of this compound Hydrochloride? Synapse. Retrieved January 2, 2026, from [Link]

-

Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 52–61. [Link]

-

Strichartz, G. R., & Ritchie, J. M. (1987). The action of local anesthetics on ion channels of excitable tissues. In Handbook of Experimental Pharmacology (Vol. 81, pp. 21–52). Springer, Berlin, Heidelberg. [Link]

-

Drugs.com. (2025). This compound: Package Insert / Prescribing Information. Retrieved January 2, 2026, from [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of general physiology, 149(4), 465–481. [Link]

- Hemmings, H. C., Jr, & Egan, T. D. (Eds.). (2013).

-

Covino, B. G. (1986). Pharmacology of local anaesthetic agents. British journal of anaesthesia, 58(7), 701–716. [Link]

-

Joksovic, P. M., & Todorovic, S. M. (2022). The role of voltage-gated calcium channels in the mechanisms of anesthesia and perioperative analgesia. Current opinion in anaesthesiology, 35(4), 434–440. [Link]

-

Luo, N., et al. (2024). Calcium channels in anesthesia management: A molecular and clinical review. Gene, 895, 148018. [Link]

-

de Lera Ruiz, M., & Kraus, R. L. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of medicinal chemistry, 58(18), 7093–7118. [Link]

-

Forman, S. A. (2018). Combining Mutations and Electrophysiology to Map Anesthetic Sites on Ligand-Gated Ion Channels. Methods in enzymology, 602, 329–353. [Link]

-

Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflugers Archiv, 391(2), 85–100. [Link]

-

Pediatric Oncall. (n.d.). This compound-ophthalmic. Drug Index. Retrieved January 2, 2026, from [Link]

-

Strichartz, G. R., & Castle, N. A. (1991). Potassium channel blockers potentiate impulse inhibition by local anesthetics. Anesthesiology, 74(5), 961–971. [Link]

-

ResearchGate. (n.d.). Summary of IC50 values obtained from the electrophysiological and FLIPR assays. Retrieved January 2, 2026, from [Link]

-

MDPI. (2023). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. International Journal of Molecular Sciences, 24(12), 10243. [Link]

-

Liu, X., et al. (2016). This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo. Scientific reports, 6, 29623. [Link]

Sources

- 1. This compound | C16H26N2O3 | CID 4935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium channel blockers potentiate impulse inhibition by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium channels in anesthesia management: A molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of voltage-gated calcium channels in the mechanisms of anesthesia and perioperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Proparacaine hydrochloride solubility and stability data

Caption: Primary hydrolytic degradation pathway of this compound HCl. [13][14]

Part 3: Analytical Protocols for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any drug development program. For this compound hydrochloride, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Principle: This method is designed to separate and quantify this compound hydrochloride from its potential degradation products, ensuring that any measured decrease in the parent API concentration is a true reflection of its degradation. The protocol below is a synthesized example based on validated methods.[3][4]

Instrumentation & Conditions:

-

System: HPLC with UV-Vis Detector

-

Column: Bondesil C8 (250 x 4.6 mm, 5 µm) or equivalent L10 packing [3][4]* Mobile Phase: Acetonitrile and 20mM Sodium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.[4] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 270 nm [3](or 220 nm,[4] depending on sensitivity needs and impurity profiles)

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of USP this compound Hydrochloride RS in the mobile phase (e.g., 100 µg/mL).

-

Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).

-

-

Sample Preparation:

-

For stability samples, accurately dilute the solution with the mobile phase to a target concentration within the calibration range (e.g., 25 µg/mL).

-

-

System Suitability (Self-Validation):

-

Before analysis, inject a system suitability standard (e.g., 25 µg/mL this compound spiked with known impurities, if available).

-

Acceptance Criteria:

-

Tailing Factor (T): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (%RSD) for 5 replicate injections: ≤ 2.0%

-

-

-

Analysis & Calculation:

-

Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the prepared samples.

-

Quantify the this compound hydrochloride concentration using the calibration curve. Calculate the percentage of the initial concentration remaining.

-

Workflow for a Forced Degradation Study

Objective: To identify the likely degradation products and establish the intrinsic stability of the molecule. This workflow is based on ICH Q1A(R2) guidelines and observed degradation patterns.[5][6]

Caption: Experimental workflow for a forced degradation study.

Conclusion

The successful development of a this compound hydrochloride formulation hinges on a thorough understanding and control of its solubility and stability. The data clearly indicates that it is an aqueous-soluble molecule ideally suited for ophthalmic delivery. However, its ester linkage makes it susceptible to hydrolysis, a process accelerated by elevated temperatures and non-optimal pH. Stability is critically dependent on refrigerated storage (2°C-8°C) and protection from light. Any deviation can lead to a rapid loss of potency and the formation of degradation products. The use of validated, stability-indicating HPLC methods is not merely a regulatory requirement but a scientific necessity to ensure that the product delivered to the patient is both safe and effective throughout its shelf life.

References

-

DailyMed. (n.d.). This compound Hydrochloride Ophthalmic Solution USP, 0.5%. U.S. National Library of Medicine. [Link]

-

DailyMed. (n.d.). This compound HYDROCHLORIDE - this compound hydrochloride solution/ drops. U.S. National Library of Medicine. [Link]

-

GlobalRx. (n.d.). Clinical Profile of this compound Hydrochloride 0.5% Ophthalmic Solution. [Link]

-

FDA.report. (n.d.). This compound HYDROCHLORIDE solution/ drops. [Link]

-

PubChem. (n.d.). This compound Hydrochloride. National Center for Biotechnology Information. [Link]

-

USP. (n.d.). This compound Hydrochloride Ophthalmic Solution. [Link]

-

Bloomtech. (2024). How Stable Is The this compound Hydrochloride Formulation Over Time?. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Stiles, J., Krohne, S., & Chang, M. (2001). The efficacy of 0.5% this compound stored at room temperature. Veterinary Ophthalmology, 4(3), 205-207. [Link]

-

Semantic Scholar. (n.d.). The efficacy of 0.5% this compound stored at room temperature. [Link]

-

DrugBank Online. (n.d.). This compound Hydrochloride. [Link]

-

ResearchGate. (n.d.). Development and Validation of an HPLC–UV–Vis Method for the Determination of this compound in Human Aqueous Humour. [Link]

-

ResearchGate. (n.d.). The stability of the this compound solution. [Link]

-

ResearchGate. (n.d.). The efficacy of 0.5% this compound stored at room temperature. [Link]

-

Scribd. (n.d.). This compound Hydrochloride. [Link]

-

Drugs.com. (n.d.). This compound: Package Insert / Prescribing Information. [Link]

-

Mahajan, A., et al. (2022). Prediction of Ocular Toxicity of Potential Degradation Products of this compound Hydrochloride Subjected under ICH Recommended Stress Conditions. Journal of Chromatographic Science. [Link]

- Google Patents. (n.d.).

-

Journal of University of Babylon for Pure and Applied Sciences. (2023). Determination of Procaine Hydrochloride by Two Spectrophotometric Methods in its Pharmaceutical Preparation and Human Blood Serum. [Link]

-

ResearchGate. (n.d.). Degradation kinetics assay and plots obtained for first-order reaction. [Link]

-

PubMed. (n.d.). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. [Link]

Sources

- 1. This compound Hydrochloride Ophthalmic Solution USP, 0.5% [dailymed.nlm.nih.gov]

- 2. This compound Hydrochloride | C16H27ClN2O3 | CID 517321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride Ophthalmic Solution [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Ocular Toxicity of Potential Degradation Products of this compound Hydrochloride Subjected under ICH Recommended Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Proparacaine's Reach: An In-Depth Technical Guide to its Effects on Non-Neuronal Cell Types

Introduction: Beyond the Nerve Block

Proparacaine, a widely utilized topical anesthetic in ophthalmology, is primarily recognized for its capacity to induce localized nerve insensibility by blocking voltage-gated sodium channels in neuronal membranes.[1][2] This mechanism effectively prevents the initiation and propagation of action potentials, thereby providing transient analgesia for various ocular procedures.[1][2] However, the bioactivity of this compound extends far beyond its intended neuronal targets. A growing body of evidence reveals a complex and significant impact on a variety of non-neuronal cell types. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted effects of this compound on non-neuronal cells, with a particular focus on its cytotoxic, apoptotic, and immunomodulatory activities. Understanding these off-target effects is crucial for a complete risk-benefit assessment and for exploring potential new therapeutic applications of this established pharmaceutical agent.

I. The Corneal Microenvironment: A Primary Site of Non-Neuronal Interaction

The cornea, being the most frequent site of this compound application, represents the most extensively studied area of its non-neuronal effects. The avascular nature of the cornea necessitates a delicate balance of cellular function to maintain its transparency and integrity. This compound has been shown to disrupt this homeostasis in a dose- and time-dependent manner across all major corneal cell layers.

A. Corneal Epithelial Cells: The First Line of Defense

The corneal epithelium is the outermost layer and is the first to come into contact with topically applied this compound. Chronic use or high concentrations of this compound are associated with punctate keratopathy and delayed epithelial wound healing.[3][4]

Morphological and Proliferative Alterations:

This compound treatment leads to notable morphological changes in corneal epithelial cells, including partial desquamation, abnormal shape, loss of cell boundaries, and swelling.[5] It can also cause a reduction in the density and organization of microvilli on the epithelial surface.[6] Studies have demonstrated that this compound impedes corneal wound healing in both in vitro and in vivo models.[7][8] This is characterized by reduced viability, proliferation, and migration of corneal fibroblasts.[7][8]

Cytoskeletal Disruption:

A key mechanism underlying the impairment of epithelial migration and adhesion is the alteration of the actin cytoskeleton.[3] this compound disrupts the formation of actin-rich stress fibers, which are crucial for cell motility and adhesion to the underlying basement membrane.[3] This leads to a loss of cell extensions and reduced cell-to-substratum adhesiveness.[3]

B. Corneal Stromal Cells (Keratocytes): The Structural Core

Keratocytes, the cellular component of the corneal stroma, are responsible for maintaining the structural integrity and transparency of the cornea. This compound exhibits significant cytotoxicity towards these cells, primarily through the induction of apoptosis.[9][10][11]

Induction of Mitochondria-Dependent Apoptosis:

This compound has been shown to induce apoptosis in human corneal stromal cells through a mitochondria-dependent pathway.[9][10][11] This involves:

-

Disruption of Mitochondrial Transmembrane Potential (MTP): this compound treatment leads to a loss of MTP, a key event in the intrinsic apoptotic cascade.[11][12]

-

Regulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-xL.[11]

-

Release of Pro-Apoptotic Factors: The altered mitochondrial membrane permeability results in the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[11]

-

Caspase Activation: this compound activates initiator caspases (caspase-9) and executioner caspases (caspase-2 and -3), leading to the cleavage of cellular substrates and the execution of the apoptotic program.[9][10][11]

Cell Cycle Arrest:

In addition to apoptosis, this compound can induce cell cycle arrest in corneal stromal cells, further contributing to its anti-proliferative effects.[9][10]

C. Corneal Endothelial Cells: The Critical Barrier

The corneal endothelium is a monolayer of cells responsible for maintaining corneal dehydration and transparency. Damage to these cells can lead to corneal edema and vision loss. This compound has demonstrated notable cytotoxicity to human corneal endothelial cells.[12][13][14]

Apoptosis via a Mitochondrion-Mediated Caspase-Dependent Pathway:

Similar to its effects on stromal cells, this compound induces apoptosis in corneal endothelial cells through a mitochondrion-mediated, caspase-dependent pathway.[12][13] This includes elevation of plasma membrane permeability, cell cycle arrest at the S phase, DNA fragmentation, and the activation of caspases-3, -8, and -9.[12][13]

Data Summary: Cytotoxicity of this compound on Corneal Cells

| Cell Type | Key Effects | Mechanisms | References |

| Corneal Epithelial Cells | Reduced Viability, Proliferation & Migration; Morphological Abnormalities | Disruption of Actin Cytoskeleton | [3][5][6][7][8] |

| Corneal Stromal Cells | Dose- & Time-Dependent Cytotoxicity; Apoptosis; Cell Cycle Arrest | Mitochondria-Dependent Apoptosis (Loss of MTP, Bcl-2/Bax modulation, Cytochrome c release, Caspase activation) | [9][10][11] |

| Corneal Endothelial Cells | Dose- & Time-Dependent Cytotoxicity; Apoptosis; Cell Cycle Arrest | Mitochondrion-Mediated, Caspase-Dependent Apoptosis (Caspase -3, -8, -9 activation) | [12][13][14] |

II. Beyond the Cornea: Exploring the Systemic Reach

While the majority of research has focused on the ocular effects of this compound, evidence suggests that local anesthetics as a class can influence the function of other non-neuronal cell types throughout the body.

A. Vascular Endothelial Cells: Modulating Vascular Tone

Vascular endothelial cells play a critical role in regulating blood flow and inflammation. Local anesthetics have been shown to affect endothelial function, primarily by modulating the production of nitric oxide (NO), a key vasodilator.

Inhibition of Nitric Oxide Production:

Studies on other local anesthetics like procaine and lidocaine have demonstrated their ability to inhibit NO production in cultured bovine aortic endothelial cells.[5][15] This inhibition is partly attributed to the suppression of L-arginine uptake, the substrate for NO synthase.[5] In porcine ciliary arteries, local anesthetics, including bupivacaine, have been shown to reduce endothelium-dependent relaxations, an effect that is partially reversed by the addition of L-arginine.[1] This suggests that local anesthetics may impair the endothelial formation of NO.[1]

B. Immune Cells: A Double-Edged Sword

The interaction of local anesthetics with immune cells is complex, with both pro- and anti-inflammatory effects reported. These effects are often concentration-dependent.[16]

Immunomodulatory Effects:

-

Neutrophils: Local anesthetics can inhibit various neutrophil functions, including adhesion, phagocytosis, and the production of superoxide anions and hydrogen peroxide.[17][18] However, some studies suggest that at clinical concentrations, the intracellular generation of reactive oxygen species in neutrophils remains largely unaffected.[18]

-

Macrophages: Local anesthetics like lidocaine and bupivacaine can directly attenuate the secretion of the pro-inflammatory cytokine TNF-α from activated macrophages in a concentration- and potency-dependent manner.[19][20]

-

Lymphocytes and Natural Killer (NK) Cells: Local anesthetics can modulate the activity of various immune cells, including potentiating NK cell cytotoxicity and influencing T-helper cell numbers and cytokine expression.[9]

-

Anti-Allergic Potential: A study on a mouse model of allergic rhinitis found that this compound reduced nasal symptoms and eosinophil, mast cell, and goblet cell infiltration in the nasal mucosa, suggesting a potential therapeutic role in allergic inflammation.[21]

Anti-Cancer Implications:

Emerging research suggests that local anesthetics may possess anti-cancer properties, both through direct cytotoxicity to tumor cells and by modulating the anti-tumor immune response.[22][23] They can induce apoptosis in cancer cells, inhibit tumor cell migration, and enhance the activity of NK cells.[9][22]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Cytotoxicity on Corneal Stromal Fibroblasts

Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on human corneal stromal fibroblasts (hCSFs).

Methodology:

-